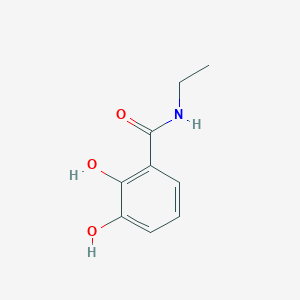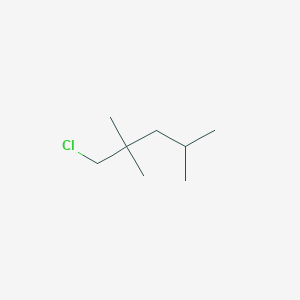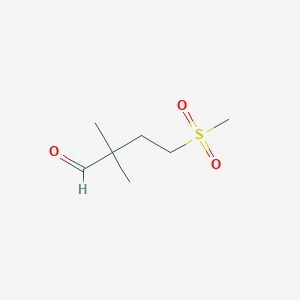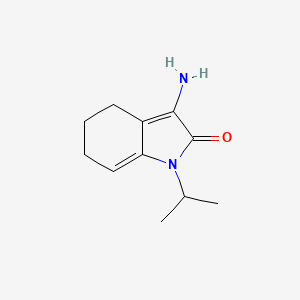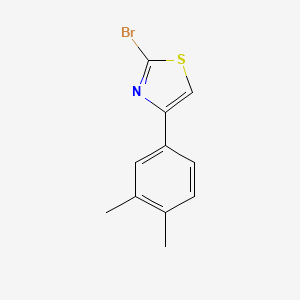
2-bromo-4-(3,4-dimethylphenyl)Thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(3,4-dimethylphenyl)Thiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 2-position and a 3,4-dimethylphenyl group at the 4-position. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(3,4-dimethylphenyl)Thiazole typically involves the reaction of 3,4-dimethylphenylthiourea with bromine in the presence of a base. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted thiazoles with various functional groups.
- Sulfoxides and sulfones from oxidation.
- Dihydrothiazoles from reduction .
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Potential use in the development of anticancer agents due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .
Industry:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3,4-dimethylphenyl)Thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest in the G2 phase, ultimately causing cell death . This mechanism is particularly relevant in its potential anticancer applications.
Comparison with Similar Compounds
2-Bromo-4-phenylthiazole: Similar structure but lacks the dimethyl groups, leading to different biological activities.
4-(4-Bromophenyl)thiazole: Substituted at the 4-position with a bromophenyl group, showing different reactivity and applications.
Uniqueness: 2-Bromo-4-(3,4-dimethylphenyl)Thiazole is unique due to the presence of the 3,4-dimethylphenyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes, making it a promising candidate for drug development .
Properties
CAS No. |
886367-59-5 |
|---|---|
Molecular Formula |
C11H10BrNS |
Molecular Weight |
268.17 g/mol |
IUPAC Name |
2-bromo-4-(3,4-dimethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10BrNS/c1-7-3-4-9(5-8(7)2)10-6-14-11(12)13-10/h3-6H,1-2H3 |
InChI Key |
JPUGVJDOGSASJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13156017.png)
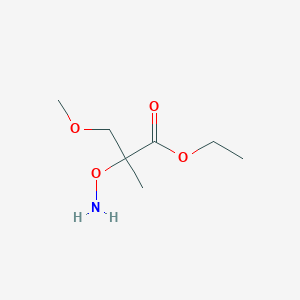

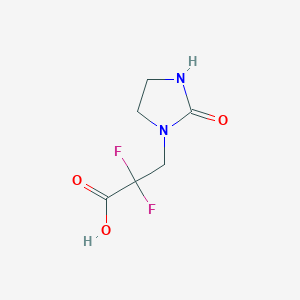

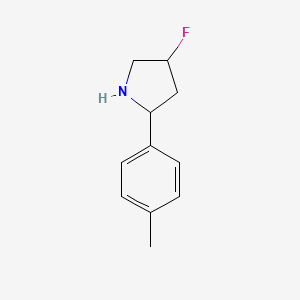
![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)

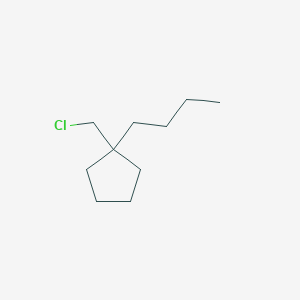
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride](/img/structure/B13156092.png)
